Penicillin G Procaine

Beschreibung

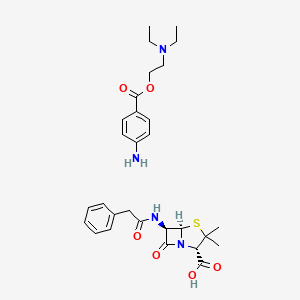

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Foundational Research

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin G, a member of the β-lactam class of antibiotics, exerts its effect by targeting and binding to specific bacterial proteins known as penicillin-binding proteins (PBPs). patsnap.compatsnap.comdrugbank.comrcsb.org These proteins are enzymes, specifically transpeptidases and carboxypeptidases, located on the inner membrane of the bacterial cell wall and are crucial for the final steps of peptidoglycan synthesis. patsnap.comoup.com The structural similarity between penicillin G and the D-alanyl-D-alanine residues of the peptidoglycan precursors allows the antibiotic to mimic the natural substrate and bind to the active site of these enzymes. patsnap.comlibretexts.org

The binding of penicillin G to PBPs is an irreversible acylation reaction, where the β-lactam ring of the penicillin molecule covalently bonds to a serine residue within the active site of the PBP. patsnap.comlibretexts.org This irreversible inhibition effectively neutralizes the enzymatic activity of the PBPs. patsnap.com

Inhibition of Peptidoglycan Transpeptidases

A key function of PBPs is their transpeptidase activity, which catalyzes the cross-linking of adjacent peptidoglycan chains. patsnap.commanualofmedicine.com This cross-linking process is what provides the bacterial cell wall with its characteristic strength and rigidity. patsnap.com By inhibiting these transpeptidases, penicillin G prevents the formation of these crucial cross-links. patsnap.compatsnap.comdrugbank.com

The inhibition of peptidoglycan transpeptidases by β-lactam antibiotics like penicillin G has been a subject of extensive research. Studies have shown that the inhibitory activity varies among different β-lactam compounds and bacterial species. For instance, the affinity of penicillin G for specific PBPs can differ between penicillin-susceptible and penicillin-resistant strains of bacteria like Streptococcus pneumoniae. nih.gov In resistant strains, there can be a significant decrease in the affinity of penicillin G for certain PBPs. nih.gov

Disruption of Bacterial Cell Wall Synthesis and Integrity

The culmination of PBP inhibition and the prevention of peptidoglycan cross-linking is the severe disruption of bacterial cell wall synthesis. patsnap.compatsnap.comrcsb.orgmanualofmedicine.compfizer.comfda.gov A compromised cell wall loses its structural integrity and can no longer withstand the internal osmotic pressure of the bacterial cell. patsnap.compfizer.comfda.gov This leads to cell swelling and eventual lysis, resulting in bacterial cell death. patsnap.commanualofmedicine.com This mechanism of action is particularly effective against actively multiplying bacteria, as they are continuously synthesizing new cell wall material. pfizer.comfda.govfda.gov

It is important to note that the effectiveness of penicillin G is largely directed towards Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer. patsnap.comnews-medical.net While it can affect some Gram-negative bacteria, their outer membrane often acts as a barrier, limiting the antibiotic's access to the PBPs. patsnap.comwikipedia.org

Role of Procaine Moiety in Drug Delivery and Sustained Activity

The inclusion of procaine (B135) in the Penicillin G procaine formulation is not for antimicrobial purposes but serves a critical role in the drug's delivery and pharmacokinetic profile. patsnap.compatsnap.comwikipedia.org this compound is an equimolecular compound of procaine and penicillin G, administered as a suspension. pfizer.com

Upon intramuscular injection, the compound forms a depot at the site of injection. patsnap.comwikipedia.org Due to its low solubility, the this compound salt dissolves slowly, gradually releasing both penicillin G and procaine into the bloodstream. patsnap.comwikipedia.orgdrugbank.comnih.gov This slow dissolution and subsequent hydrolysis of the salt into its active components results in sustained, low-level concentrations of penicillin G in the blood over an extended period. patsnap.compatsnap.comwikipedia.org This sustained activity allows for less frequent dosing compared to aqueous penicillin G, which requires more frequent administration to maintain therapeutic levels. patsnap.compfizer.com

Bactericidal Effects on Susceptible Microorganisms

Enzymatic Inactivation by Beta-Lactamases (Penicillinases)

The most prevalent mechanism of resistance to penicillin G is the production of β-lactamase enzymes, also known as penicillinases. nih.govnih.govwikipedia.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govnih.govyoutube.com This enzymatic degradation prevents Penicillin G from reaching its target, the penicillin-binding proteins (PBPs), and carrying out its antibacterial function. nih.gov

Beta-lactamases are a diverse group of enzymes, with over 300 different variants described. nih.gov They are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.govmdpi.com Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.com

Several families of β-lactamases are particularly effective at inactivating penicillins. These include the TEM (Temoniera), SHV (sulfhydryl reagent variable), and CTX-M (Cefotaxime-Munich) families, which are commonly found in Gram-negative bacteria. jlabphy.orgscispace.com The OXA-type β-lactamases are another significant group, known for their ability to hydrolyze oxacillin (B1211168) and other penicillins. mdpi.com The genetic information for these enzymes is often carried on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. nih.govjlabphy.org

The following table provides an overview of common β-lactamase families that can inactivate Penicillin G:

| Beta-Lactamase Family | Molecular Class | Common Producing Organisms | Key Characteristics |

| TEM | A | Enterobacteriaceae | Can hydrolyze penicillins and some early-generation cephalosporins. mdpi.com |

| SHV | A | Enterobacteriaceae | Similar hydrolysis profile to TEM enzymes. scispace.com |

| CTX-M | A | Enterobacteriaceae | Highly efficient at hydrolyzing cefotaxime (B1668864) and other third-generation cephalosporins, as well as penicillins. mdpi.comscispace.com |

| OXA | D | Pseudomonas aeruginosa, Acinetobacter spp. | Can confer resistance to ampicillin (B1664943) and cephalothin. mdpi.com |

To counteract the effect of β-lactamases, a key strategy involves the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. wikipedia.orgacs.orgmdpi.com These inhibitors are structurally similar to β-lactam antibiotics and can bind to the active site of the β-lactamase, effectively inactivating the enzyme. acs.org This allows the accompanying antibiotic to remain intact and exert its antibacterial effect.

Examples of commonly used β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam. acs.orgmdpi.com These are often combined with penicillins to broaden their spectrum of activity against β-lactamase-producing bacteria. mdpi.com For instance, the combination of amoxicillin (B794) and clavulanate is effective against many β-lactamase-producing strains. acs.org Another approach involves the development of novel antibiotic molecules that are inherently resistant to β-lactamase hydrolysis, such as by attaching bulky side chains to the penicillin molecule to protect the β-lactam ring. tandfonline.com

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to Penicillin G involves alterations in its target, the penicillin-binding proteins (PBPs). nih.govoup.comresearchgate.net PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govoup.com Penicillin G and other β-lactam antibiotics act by binding to these enzymes and inhibiting their function, which ultimately leads to cell death. wikipedia.orgmdpi.com

Bacteria can develop resistance by acquiring mutations in the genes that encode for PBPs. nih.govsemanticscholar.org These mutations can lead to structural changes in the PBPs, reducing their affinity for penicillin G. semanticscholar.orgplos.orgnih.gov As a result, higher concentrations of the antibiotic are required to inhibit the altered PBPs, leading to an increase in the minimum inhibitory concentration (MIC). etflin.comasm.org This mechanism is a common cause of resistance in bacteria such as Streptococcus pneumoniae and Neisseria meningitidis. nih.govsemanticscholar.org In S. pneumoniae, mutations in PBP1a, PBP2x, and PBP2b are associated with varying levels of penicillin resistance. etflin.comnih.gov For example, a T446A substitution in PBP2b has been shown to decrease the binding affinity for penicillin by 60%. etflin.com

In addition to mutational changes, bacteria can acquire entirely new or significantly modified PBP genes through horizontal gene transfer from other resistant species. mdpi.comnih.gov A classic example is the acquisition of the mecA gene by Staphylococcus aureus, which leads to methicillin-resistant S. aureus (MRSA). mdpi.com The mecA gene encodes for a novel PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics, including penicillin G. mdpi.com This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic. Similarly, highly penicillin-resistant strains of Streptococcus pneumoniae often possess "mosaic" PBP genes, which are the result of recombination events with PBP genes from related streptococcal species. semanticscholar.org

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. nih.govoup.comnih.gov This mechanism contributes to resistance by reducing the intracellular concentration of the antibiotic, preventing it from reaching its target. microbialcell.comresearchgate.net Overexpression of efflux pumps can lead to low-level resistance, which may provide a stepping stone for the development of higher levels of resistance through other mechanisms. mdpi.com

In Gram-negative bacteria, efflux pumps are a significant cause of intrinsic resistance to certain antibiotics. oup.com Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. nih.govresearchgate.net The RND family is particularly important in Gram-negative bacteria and is responsible for the efflux of a broad range of substrates, including β-lactam antibiotics. nih.govfrontiersin.orgasm.org In some cases, the overexpression of efflux pumps can work in synergy with other resistance mechanisms, such as enzymatic inactivation, to produce high levels of antibiotic resistance. oup.com

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable intrinsic barrier to many antimicrobial agents, including Penicillin G. nih.govnih.govuky.edu This membrane is an asymmetric bilayer, with an inner leaflet of phospholipids (B1166683) and an outer leaflet composed exclusively of lipopolysaccharides (LPS). nih.gov This structure significantly restricts the passage of hydrophobic compounds and creates a challenge for hydrophilic antibiotics like Penicillin G, which must traverse this barrier to reach their target, the penicillin-binding proteins (PBPs), located in the periplasmic space. nih.govasm.org

The primary route for hydrophilic antibiotics such as β-lactams to cross the outer membrane is through water-filled channel-forming proteins known as porins. asm.orgdovepress.com The composition and characteristics of these porins heavily influence the susceptibility of a bacterium to these drugs. nih.gov Gram-negative bacteria can develop resistance by modifying the outer membrane to reduce the influx of the antibiotic. nih.gov This is a common and effective strategy that limits the intracellular concentration of the drug, preventing it from reaching a therapeutic level at its target site. asm.org

Mechanisms of reducing outer membrane permeability include:

Modification or Loss of Porins: Bacteria can alter the number, type, or structure of their porin channels. asm.org A decrease in the production of specific porins, such as OmpF and OmpC in Escherichia coli, or mutations that constrict the channel size or alter its electrostatic properties, can significantly reduce the uptake of penicillins. mdpi.com Loss of porin transport channels has been identified as a clinically significant resistance mechanism in several Gram-negative pathogens. asm.org

The reduced permeability resulting from these changes often contributes to a broad spectrum of resistance, as it affects multiple types of hydrophilic antibiotics. asm.org

Below is an interactive data table summarizing key porins in Gram-negative bacteria and their role in antibiotic resistance.

| Porin | Typical Function | Role in Resistance to β-Lactams (like Penicillin) | Source |

|---|---|---|---|

| OmpF | General diffusion porin in E. coli allowing passage of small hydrophilic molecules. | Downregulation or mutations in the ompF gene lead to decreased permeability and increased resistance. | mdpi.com |

| OmpC | Another major porin in E. coli, typically expressed under high osmolarity. Its channel is slightly smaller than OmpF's. | Mutations can alter its structure and permeability. mdpi.com Its expression can be favored over OmpF to reduce antibiotic influx. | mdpi.com |

| OmpA | Functions in passive transport and maintains structural integrity by linking the outer membrane to the peptidoglycan layer. | While a less efficient channel for antibiotics, its mutations can contribute to resistance by affecting overall membrane integrity and permeability. mdpi.com | mdpi.com |

**3.5. Genetic Basis of Resistance Acquisition and Dissemination

The ability of bacteria to develop resistance to Penicillin G Procaine (B135) is fundamentally linked to genetic changes. These changes can arise spontaneously within a bacterium's own genetic material or be acquired from other bacteria.

Resistance to penicillins can emerge from spontaneous mutations in the bacterial chromosome. explorationpub.com These mutations are random events that can provide a survival advantage in the presence of the antibiotic. Key mutational targets that confer resistance include:

Genes Encoding Porin Proteins: Mutations in the genes that code for outer membrane porins (e.g., ompC, ompF) can lead to the production of altered proteins that form narrower channels or are less numerous, thereby restricting penicillin entry into the periplasm of Gram-negative bacteria. asm.org

Genes Encoding Penicillin-Binding Proteins (PBPs): PBPs are the ultimate targets of penicillin. Chromosomal mutations can alter the structure of these proteins, reducing their affinity for β-lactam antibiotics. frontiersin.org This means a higher concentration of the drug is required to inhibit the PBP and disrupt cell wall synthesis. This mechanism is a primary mode of resistance in many bacteria. For instance, mutations in the ponA gene, which encodes PBP1, have been linked to high-level penicillin resistance in Neisseria gonorrhoeae. acs.org Similarly, specific mutations in the TP0705 gene, which encodes a PBP in Treponema pallidum, have been shown to result in partial resistance to Penicillin G. nih.gov

While chromosomal mutations are significant, the rapid and widespread dissemination of antibiotic resistance is largely driven by horizontal gene transfer (HGT). lakeforest.edubioguardlabs.com This process allows bacteria, even those of different species and genera, to share resistance genes. bioguardlabs.comreactgroup.org The primary vehicles for this transfer are mobile genetic elements (MGEs). mdpi.com

Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. mdpi.com They frequently carry genes that confer resistance to one or multiple antibiotics (R-plasmids). oup.com Plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. lakeforest.edubioguardlabs.com This mechanism is a major contributor to the rapid spread of resistance genes, such as those encoding β-lactamases, which inactivate penicillins. frontiersin.org

Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location in the genome to another. lakeforest.edu They can move from a chromosome to a plasmid, or vice versa, facilitating the mobilization of resistance genes. mdpi.comnih.gov Transposons often carry not only resistance genes but also the genes necessary for their own transposition. By inserting into plasmids, they can be readily spread throughout a bacterial population. mdpi.com

Bacteriophages (Phages): These are viruses that infect bacteria. During the infection cycle, phages can occasionally incorporate a piece of the host bacterium's DNA, which may contain a resistance gene. reactgroup.orgplos.org When this phage subsequently infects a new bacterium, it can inject the resistance gene along with its own genetic material in a process called transduction. frontiersin.orgplos.org This mechanism allows for the transfer of resistance genes between bacteria, contributing to the environmental reservoir of resistance. plos.org Phage-plasmids, which are elements that behave as both phages and plasmids, are also recognized as significant carriers of a diverse array of clinically relevant antibiotic resistance genes. oup.comnih.gov

The following interactive table outlines the mobile genetic elements involved in the dissemination of antibiotic resistance.

| Mobile Genetic Element | Mechanism of Transfer | Significance in Penicillin Resistance | Source |

|---|---|---|---|

| Plasmids | Conjugation (direct cell-to-cell contact). | Primary vehicle for the rapid spread of resistance genes, especially β-lactamase genes, across different bacterial species and genera. | bioguardlabs.commdpi.com |

| Transposons | Transposition ("jumping" between DNA molecules like plasmids and chromosomes). | Facilitate the movement of resistance genes onto plasmids, thereby enabling their widespread dissemination. | lakeforest.edumdpi.comnih.gov |

| Bacteriophages | Transduction (viral-mediated transfer of bacterial DNA). | Contribute to the mobilization of resistance genes within bacterial populations and the environmental resistome. | reactgroup.orgfrontiersin.orgplos.org |

Biosynthesis and Production Methodologies

Fermentative Production of Penicillin G from Penicillium Species

The cornerstone of Penicillin G production is the aerobic, fed-batch submerged fermentation process utilizing high-yield strains of the fungus Penicillium chrysogenum. microbenotes.comslideshare.net Initially discovered in Penicillium notatum, industrial production shifted to P. chrysogenum due to its superior penicillin yields. microbenotes.comnih.gov The production of penicillin is a characteristic of the idiophase, or stationary phase of fungal growth, making it a secondary metabolite. microbenotes.com

The biosynthesis of Penicillin G is a complex, three-step enzymatic process that occurs within the fungal cells. microbenotes.comscispace.com It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). microbenotes.comam-online.org This initial step is catalyzed by the enzyme ACV synthetase. microbenotes.com In the second step, the tripeptide ACV undergoes oxidative ring closure to form a bicyclic ring structure, resulting in the bioactive intermediate Isopenicillin N. microbenotes.com This reaction is facilitated by the enzyme Isopenicillin N synthase. The final step involves the exchange of the L-α-aminoadipic acid side chain for a phenylacetyl group, a reaction catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT). am-online.org This requires the presence of a side-chain precursor, phenylacetic acid (PAA), which is supplied to the fermentation medium. am-online.orgslideshare.net

Industrial fermentation is conducted in large, stainless-steel bioreactors, which can range in scale from 100L to 500,000L. microbenotes.comacs.org The process begins with the preparation of an inoculum by growing spores of a selected P. chrysogenum strain, which is then transferred to the production fermenter. microbenotes.comslideshare.net The fermenter contains a sterilized nutrient medium designed to support fungal growth and penicillin synthesis. scispace.comslideshare.net

| Component | Function | Example Substance(s) | Typical Concentration |

|---|---|---|---|

| Carbon Source | Energy and growth | Glucose, Sucrose, Lactose | Varied, often fed continuously google.compsu.edu |

| Nitrogen Source | Amino acid synthesis, growth | Ammonium Acetate, Corn Steep Liquor | 3.5 g/L (Ammonium Acetate) scispace.com, 7.0% (Corn Steep Liquor) google.com |

| Side-Chain Precursor | Forms the Penicillin G side chain | Phenylacetic Acid (PAA) | 0.75 g/L scispace.com |

| Minerals/Trace Elements | Cofactors for enzymes | KH2PO4, MgSO4·7H2O, FeSO4·7H2O | 0.4% (KH2PO4), 0.25 g/L (MgSO4·7H2O) scispace.comgoogle.com |

| Buffer | pH control | Calcium Carbonate (CaCO3) | 0.5% google.com |

Chemical Derivatization to Procaine (B135) Salt Form

Following fermentation, the harvested Penicillin G, typically in the form of its potassium or sodium salt, undergoes a chemical reaction to produce Penicillin G Procaine. google.comepo.orggoogle.com This derivatization is a salt formation reaction where the water-soluble Penicillin G potassium (or sodium) is combined with procaine hydrochloride. epo.orggoogle.com The resulting product, this compound, is an equimolecular compound of procaine and penicillin G that is sparingly soluble in water. pipevet.com This low solubility is a key characteristic, allowing for its use in long-acting injectable suspensions. pipevet.com

The industrial process involves dissolving Penicillin G potassium in water for injection in one tank, while in a separate tank, procaine hydrochloride is dissolved, often with other inactive ingredients like sodium citrate (B86180) and sodium formaldehyde (B43269) sulfoxylate. google.comepo.orggoogle.com The two solutions are then combined in a main mixing tank through sterile filters. google.com The mixture is agitated for a set period, typically around one hour, to allow the chemical reaction to complete, forming a suspension of this compound. google.comepo.org

| Reactant 1 | Reactant 2 | Product | Key Process Step |

|---|---|---|---|

| Penicillin G Potassium (or Sodium) Salt | Procaine Hydrochloride | This compound | Reaction in aqueous solution followed by precipitation/suspension |

Optimization of Industrial Fermentation and Purification Processes

Maximizing the yield and purity of this compound requires extensive optimization of both the upstream fermentation and downstream purification processes. nih.govshu.ac.uk Downstream processing can account for 50-70% of the total production cost, making efficiency in this area critical. acs.orgnih.govresearchgate.net

Fermentation Optimization: The fed-batch fermentation strategy is itself an optimization, allowing for the controlled feeding of nutrients like glucose to manage biomass growth and penicillin production, as high glucose concentrations can inhibit synthesis. psu.educetjournal.it Key parameters are continuously monitored and controlled to maintain optimal conditions. cetjournal.it

Temperature: The optimal temperature range for P. chrysogenum growth and production is typically between 25°C and 30°C. cetjournal.itscholarsresearchlibrary.com

pH: The pH is generally maintained around 5.1 to 6.8. psu.edugoogle.comscholarsresearchlibrary.com

Precursor Feeding: Phenylacetic acid (PAA) is fed in small amounts throughout the fermentation, as it is toxic to the fungus at high concentrations. am-online.org

Aeration and Agitation: Maintaining adequate dissolved oxygen levels through aeration and agitation is crucial for the aerobic fungus, but excessive agitation can cause shear stress on the fungal mycelia. scholarsresearchlibrary.com

Purification and Process Optimization: After fermentation, the broth is harvested, and the fungal biomass is removed by filtration or centrifugation. slideshare.netgoogle.com The subsequent purification of Penicillin G is a multi-step process.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Absorption Profiles and Kinetics in Veterinary Species

The absorption of Penicillin G Procaine (B135), a sparingly soluble salt of penicillin G, is designed to be slow, creating a depot effect at the site of injection for prolonged therapeutic concentrations. msdvetmanual.com The rate and extent of absorption can, however, vary significantly among different animal species.

In cattle, intramuscular (IM) administration of procaine benzylpenicillin results in an absorption half-life of approximately 9.96 ± 3.84 minutes. fao.org One study in calves receiving an IM injection of procaine benzylpenicillin observed a maximum plasma concentration (Cmax) of 2.1 ± 0.6 IU/mL, which was reached at a Tmax of 4.3 hours. fao.org Another study in calves reported a Cmax of 5.37 ± 2.28 mg/L at a Tmax of 1.5 ± 0.78 hours following an IM injection in the neck. fao.org

In swine, the absorption kinetics can be influenced by the injection method. A study comparing conventional intramuscular injection (CI) with a needle-free (NF) device in sows found that CI resulted in slower absorption, with a mean time to maximum concentration (Tmax) of 10.1 ± 6.3 hours, compared to 2.4 ± 0.9 hours for the NF device. porkcheckoff.org The mean Cmax also differed significantly, being 107.7 ± 39.0 ng/mL for CI and 430.8 ± 83.6 ng/mL for NF. porkcheckoff.org Another study in pigs indicated that intramuscular injection of procaine penicillin G resulted in approximately 100% bioavailability. porkcheckoff.org

Studies in horses have shown that the median elimination half-life of penicillin G after administration of Penicillin G Procaine is approximately 24.7 hours. nih.govavma.orgresearchgate.net

The following table summarizes key absorption kinetic parameters in different species:

The site of injection and the specific formulation of this compound can significantly alter its absorption profile. In horses, a study comparing various intramuscular and subcutaneous injection sites found that the mean penicillin plasma peak concentration and bioavailability were highest after injection in the neck and biceps musculature. nih.govmadbarn.com In contrast, injections in the gluteal muscle and subcutaneous sites resulted in lower, more persistent plasma concentrations and lower bioavailability. nih.govmadbarn.com The pectoral muscle route provided an intermediate profile. nih.govmadbarn.com

In feedlot steers, intramuscular injection into the neck muscle resulted in a higher mean Cmax (4.24 ± 1.08 microgram/mL) compared to injection into the gluteal muscle (2.63 ± 0.27 microgram/mL). nih.gov Subcutaneous injection produced an even lower mean Cmax of 1.85 ± 0.27 microgram/mL. nih.gov The disappearance half-life was also affected, being shorter for the neck injection (8.85 h) and longer for the subcutaneous route (18.08 h) compared to the gluteal injection (15.96 h). nih.gov

Formulation characteristics, such as the use of oily vehicles, are designed to delay absorption and maintain therapeutic blood levels for several days. norbrook.com In piglets, subcutaneous injection of depot preparations of penicillin G resulted in a longer mean residence time compared to intramuscular injection. nih.govresearchgate.net However, intramuscular injection of a combined benzathine and procaine penicillin G product led to higher maximum plasma concentrations than subcutaneous injection. nih.gov

Distribution Dynamics within Animal Tissues and Biological Fluids

Following absorption, penicillin G is widely distributed throughout the body fluids and tissues. norbrook.com Significant concentrations are typically found in the liver, muscle, kidney, and lungs, while lower concentrations are present in poorly perfused tissues like the cornea, cartilage, and bone. norbrook.com

In lactating dairy cows administered procaine penicillin G intraperitoneally, penicillin was detected in milk for a minimum of 31 hours and a maximum of 52 hours. nih.gov A study in calves with implanted tissue cages, which model abscesses, found that after an intramuscular injection of procaine benzylpenicillin, the Cmax in serum was 5.37 µg/mL at 1.5 hours, while in the tissue cage fluid, the Cmax was lower at 1.52 µg/mL and was reached later at 7.7 hours. fao.org This demonstrates the differential distribution and penetration of the drug into various body compartments.

The depletion of this compound residues from edible tissues is a critical factor in food-producing animals. In market pigs, after intramuscular injection, penicillin G was not detected in the liver after 1 day of withdrawal, in muscle and fat after 2 days, in plasma after 4 days, and in skin after 5 days. nih.govtandfonline.com However, residues in the kidney and at the injection site persisted for up to 8 days. nih.govtandfonline.com

In heavy sows, skeletal muscle was completely depleted of penicillin residues 15 days after administration, whereas residues in the kidneys were projected to require a withdrawal period of over 40 days. usda.gov For yearling beef steers, the depletion time is dose-dependent. nih.govresearchgate.net Studies have shown that deposits of the drug can be visible at subcutaneous injection sites for up to ten days. nih.gov

The following table provides an overview of penicillin G depletion in the tissues of market pigs:

Metabolism of Procaine and Penicillin G in Animal Physiology

Once the this compound complex dissociates, both the procaine and penicillin G moieties undergo metabolism.

Procaine is rapidly hydrolyzed by plasma esterases into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol. europa.euresearchgate.netresearchgate.net This hydrolysis is a key step in the metabolism of the procaine component. In horses, the in vitro half-life of procaine hydrolysis in plasma is approximately 7.5 minutes. nih.gov The elimination half-life of procaine is significantly longer when administered as this compound (median of 15.6 hours in horses) compared to when it is administered as procaine hydrochloride (1 hour), indicating that the slow dissolution of the procaine penicillin complex is the rate-limiting step in its clearance. nih.govavma.orgresearchgate.netmadbarn.com In horses, less than 1% of a procaine dose is excreted in the urine as the parent compound. europa.eu

Penicillin G is generally excreted unchanged, with less than 20% of a given dose undergoing metabolic transformations through largely unknown mechanisms. msdvetmanual.com The metabolites that are formed, such as penicilloic acid derivatives, are noted to be allergenic. msdvetmanual.com The primary route of excretion for the unchanged penicillin G is via the kidneys.

The procaine metabolite, para-aminobenzoic acid (PABA), can inhibit the action of sulfonamides. msdvetmanual.com PABA is excreted in the urine, with about 80% appearing either unchanged or in a conjugated form. europa.eu The other metabolite, diethylaminoethanol, also undergoes further metabolic degradation, with only about 30% being recoverable in the urine. europa.eu

Excretion Pathways and Renal Clearance in Animal Systems

The elimination of this compound from the body involves the excretion of its two constituent components, penicillin G and procaine, through distinct but predominantly renal pathways. In animal models, the primary route for the excretion of penicillin G is via the kidneys, with a significant majority of the administered dose being eliminated in the urine. msdvetmanual.com

Studies have established that renal excretion of penicillin G is a rapid and efficient process, involving two main mechanisms: glomerular filtration and active tubular secretion. msdvetmanual.com Approximately 20% of the renal elimination occurs through the passive process of glomerular filtration, while the remaining 80% is handled by an active transport mechanism in the renal tubules. msdvetmanual.com This active secretion process is highly effective and contributes to the relatively short half-life of the more soluble forms of penicillin G. msdvetmanual.com The high concentration of penicillin G found in urine is a direct result of this efficient renal clearance. msdvetmanual.com While the majority of penicillin G is excreted unchanged, a smaller fraction (typically less than 20%) may undergo metabolic transformation into derivatives like penicilloic acid before excretion. msdvetmanual.com

Research in food-producing animals, such as sows, has highlighted that tissues involved in excretion, particularly the kidneys, can retain penicillin G residues for significantly longer periods than other tissues like skeletal muscle. usda.govusda.gov

The procaine component, once dissociated from the penicillin G molecule, is rapidly metabolized by plasma and tissue enzymes into para-aminobenzoic acid (PABA) and diethylaminoethanol. europa.eu These metabolites are then predominantly excreted through the urine. europa.eu In horses, for example, less than 1% of a dose of procaine is excreted as the parent compound in urine, indicating extensive metabolism prior to elimination. europa.eu

Table 1: Summary of Excretion Mechanisms for this compound Components in Animals

| Component | Primary Excretion Route | Mechanism | Percentage of Renal Excretion | Notes |

| Penicillin G | Renal (Urine) | Glomerular Filtration & Active Tubular Secretion | ~20% Filtration, ~80% Secretion | A large portion is excreted unchanged. msdvetmanual.com |

| Procaine | Renal (Urine) | Excretion of Metabolites | Not applicable | Rapidly metabolized to PABA and diethylaminoethanol, which are then excreted. europa.eu |

Comparative Pharmacokinetic Analyses with Other Penicillin G Salts in Animals

The pharmacokinetic profile of this compound is fundamentally different from that of highly water-soluble penicillin G salts, such as Penicillin G Potassium or Penicillin G Sodium. These differences are intentionally designed to alter the drug's absorption and persistence in the body. This compound is a sparingly soluble, repository form of the antibiotic. msdvetmanual.com This low solubility results in delayed absorption from the intramuscular injection site, which in turn leads to a prolonged duration of therapeutic plasma concentrations, albeit at a lower peak level (Cmax) compared to the more soluble salts. msdvetmanual.comeuropa.eu

In contrast, water-soluble salts like Penicillin G Potassium are rapidly absorbed after intramuscular injection, leading to a quicker attainment of higher peak plasma concentrations but a significantly shorter elimination half-life. msdvetmanual.comagrovetmarket.com

A comparative pharmacokinetic study conducted in horses provides a clear quantitative analysis of these differences. The study directly compared the intramuscular administration of this compound with an equivalent dose of Penicillin G Potassium. nih.govresearchgate.net The results demonstrated a significantly longer median elimination half-life for penicillin G when administered as the procaine salt (24.7 hours) compared to the potassium salt (12.9 hours). nih.govresearchgate.netmadbarn.com This extended half-life underscores the long-acting, repository nature of this compound. Interestingly, the plasma concentration of penicillin G at 24 hours post-administration was not significantly different between the two formulations, indicating that while the potassium salt is cleared faster, it can still provide comparable concentrations at that specific time point. nih.govresearchgate.netmadbarn.com

The study also highlighted a dramatic difference in the clearance of the procaine moiety itself. When administered as part of the this compound complex, the median elimination half-life of procaine was 15.6 hours. nih.govresearchgate.netmadbarn.com However, when procaine was administered as procaine hydrochloride alongside Penicillin G Potassium, its half-life was merely 1 hour, demonstrating a much more rapid clearance when not in the sparingly soluble salt complex. nih.govresearchgate.netmadbarn.com

Table 2: Comparative Pharmacokinetic Parameters of Penicillin G in Horses Following Intramuscular Administration

| Parameter | This compound (PGP) | Penicillin G Potassium |

| Median Elimination Half-Life of Penicillin G | 24.7 hours | 12.9 hours |

| Median Elimination Half-Life of Procaine | 15.6 hours | 1.0 hour (as Procaine HCl) |

Data derived from a comparative study in healthy adult mares. nih.govresearchgate.net

Pharmacodynamic Considerations in Veterinary Contexts (Preclinical)

The pharmacodynamics of this compound are governed by the antimicrobial action of penicillin G. As a member of the beta-lactam class of antibiotics, penicillin G exhibits time-dependent bactericidal activity. msdvetmanual.comderangedphysiology.com This means its efficacy is not primarily determined by achieving high peak concentrations, but rather by the cumulative time that the plasma concentration of the drug remains above the Minimum Inhibitory Concentration (MIC) for a target pathogen. msdvetmanual.com The repository nature of this compound, which ensures prolonged, sustained plasma levels, is therefore well-suited to this time-dependent killing mechanism. msdvetmanual.com

The mechanism of action involves the inhibition of bacterial cell wall synthesis. Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. agrovetmarket.com This disruption leads to a compromised cell wall, resulting in cell lysis and bacterial death. agrovetmarket.com

The effectiveness of this compound in a preclinical context is directly related to the susceptibility of the target veterinary pathogens. The MIC is a critical pharmacodynamic parameter, representing the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation. Preclinical data from veterinary isolates provide essential information on the potential efficacy of penicillin G.

For instance, in the context of bovine mastitis, a retrospective analysis of gram-positive isolates showed that a high percentage of pathogens remained susceptible to penicillin G. Of 1489 isolates, 76% had an MIC of ≤0.125 µg/mL. nih.gov A study in Belgian Blue cows demonstrated that plasma concentrations of penicillin G following intramuscular injection of a procaine formulation quickly exceeded the MIC for sensitive bacteria (defined as <0.125 µg/mL or 125 ng/mL). nih.govresearchgate.net

Table 3: Penicillin G Minimum Inhibitory Concentration (MIC) for Selected Veterinary Pathogens

| Pathogen | Animal/Context | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Bovine Mastitis | ≤0.06 | 1.0 |

| Streptococcus agalactiae | Bovine Mastitis | Not Reported | 0.125 |

| Streptococcus uberis | Bovine Mastitis | Not Reported | 0.25 |

| Staphylococcus pseudintermedius | Canine/Feline Isolates | Not Reported | Not Reported (Resistance rate of 67% noted in one study) nih.gov |

MIC₅₀: Concentration inhibiting 50% of isolates; MIC₉₀: Concentration inhibiting 90% of isolates. Data compiled from retrospective analyses of clinical isolates. nih.gov

Advanced Formulation Science and Stability Research

Physico-chemical Stability in Aqueous and Non-Aqueous Vehicles

The stability of Penicillin G Procaine (B135) is a significant concern in formulation development, largely dictated by the nature of the vehicle used. Penicillin G itself is known to be unstable in aqueous solutions, but the formation of the procaine salt reduces its aqueous solubility, which is a key strategy to enhance its stability in suspension formulations nih.govuri.eduresearchgate.net.

In non-aqueous, or oleaginous, vehicles, penicillin is generally more stable, particularly in anhydrous bases uri.edu. Research has shown that a procaine penicillin ointment formulated with a base of peanut oil, beeswax, and petrolatum remained stable for four years at room temperature uri.edunih.gov. However, the presence of even small amounts of moisture can accelerate decomposition uri.edu.

Hydrolytic Degradation of the Beta-Lactam Ring

The therapeutic function of Penicillin G Procaine is entirely dependent on the integrity of its beta-lactam ring researchgate.net. This four-membered ring is chemically strained and highly susceptible to hydrolytic cleavage, which results in the formation of inactive degradation products like penicilloic acid researchgate.netmdpi.com. This reaction involves the breaking of the amide bond within the ring and can be catalyzed by acidic, alkaline, or enzymatic conditions researchgate.netfrontiersin.org. The high susceptibility of this ring to hydrolysis is the primary pathway for the degradation of penicillin-based antibiotics researchgate.netfrontiersin.orgresearchgate.net.

Influence of pH on Degradation Kinetics

The rate of hydrolytic degradation of the beta-lactam ring is profoundly influenced by pH. The degradation of penicillin generally follows pseudo-first-order kinetics and is catalyzed by both hydronium (acidic) and hydroxide (B78521) (alkaline) ions nih.govacs.org.

Research on the hydrothermal degradation of penicillin G across a range of pH values demonstrated that acidic conditions were more conducive to degradation than alkaline or neutral conditions nih.gov. The observed order of degradation rate constants was found to be pH 4 > pH 10 > pH 6 ≈ pH 8 > pH 7 nih.gov. In another study focusing on photocatalytic degradation, the optimal pH for penicillin G degradation was found to be acidic, specifically pH 3 and pH 5 in separate studies nih.govresearchgate.net. Conversely, a different kinetic study using a citrate (B86180) buffer found that the minimum degradation rate (i.e., maximum stability) occurred around pH 7.0, with the rate increasing in both more acidic and more alkaline conditions acs.org.

The following table summarizes kinetic data from a study on Penicillin G degradation at various pH levels and temperatures in a citrate buffer, illustrating the V-shaped relationship between pH and the degradation rate constant (k).

Data adapted from a study on Penicillin G degradation kinetics. acs.org

Impact of Excipients and Additives on Formulation Stability

Excipients are essential components of this compound suspensions, but they can also significantly influence the stability of the active pharmaceutical ingredient.

Stabilizing Effects:

Buffers: Buffers like sodium citrate are included to maintain the pH of the formulation within a range of optimal stability. drugs.comchemicalbook.com

Suspending Agents: Agents such as carboxymethylcellulose and povidone are used to increase viscosity and ensure the uniform dispersion of drug particles, which is crucial for rheological stability. drugs.com

Antioxidants: In oil-based suspensions, antioxidants like butylated hydroxyanisole may be included to prevent oxidative degradation. google.com

Destabilizing Effects:

Moisture: Water is a primary reactant in the hydrolysis of the beta-lactam ring. Excipients with high moisture content can compromise the stability of this compound, particularly in non-aqueous formulations. uri.edu

Acidity of Excipients: Certain excipients can possess surface acidity that may catalyze degradation. For instance, studies have shown that colloidal silica (B1680970) can destabilize penicillin G in oleaginous bases, an effect attributed to the silica's surface acidity interacting with ester components in the oil vehicle. uri.edu

Incompatible Materials: this compound is incompatible with various substances, including metal ions (such as zinc, copper, and mercury) and oxidizing agents, which can accelerate its degradation. agrovetmarket.comscbt.com

The table below outlines common excipients in this compound injectable suspensions and their primary functions and potential stability impacts.

Rheological Properties of Injectable Suspensions and Depot Formation

The effectiveness of this compound as a long-acting injectable is intrinsically linked to the rheological properties of its suspension. researchgate.netsci-hub.st Formulations are designed as thick, paste-like suspensions with a high concentration of solids to facilitate the formation of a compact drug reservoir, or "depot," at the site of intramuscular injection. sci-hub.st This depot formation is crucial for retarding the absorption of the drug and prolonging its therapeutic effect. sci-hub.st The rheological characteristics are heavily influenced by the particle size distribution and specific surface area of the this compound powder used in the formulation. researchgate.netsci-hub.st

Thixotropic Behavior and Injectability

A key rheological property of this compound injectable suspensions is thixotropy. researchgate.networdpress.com Thixotropy describes a time-dependent, shear-thinning behavior where the suspension exhibits high viscosity at rest but becomes fluid when subjected to shear stress, such as shaking or the force of injection. sci-hub.st This property is critical for practical use; the high viscosity at rest prevents the drug particles from settling, ensuring dose uniformity and physical stability. Upon agitation and injection, the viscosity decreases, allowing the suspension to pass easily through a hypodermic needle. sci-hub.st Once in the muscle, the shear stress is removed, and the suspension rapidly regains its high viscosity, helping to form the intended compact depot. sci-hub.st

Correlation with In Vivo Depot Characteristics in Animal Models

Research has established a direct correlation between the rheological parameters of this compound suspensions and the characteristics of the depot formed in vivo. researchgate.netsci-hub.st Studies in animal models, such as rabbits and steers, have been used to investigate this relationship. sci-hub.stnih.gov The thixotropic properties of the formulation are related to the nature and compactness of the depot formed within the muscle tissue. researchgate.netsci-hub.st

A more compact and well-defined depot leads to slower dissolution and absorption of the drug, resulting in sustained plasma concentrations. drugs.comiastate.edu The injection site itself can also influence absorption; for example, subcutaneous injections in steers have been observed to form visible drug deposits with associated inflammation, leading to different absorption profiles compared to intramuscular injections. nih.govresearchgate.net The location of an intramuscular injection (e.g., gluteal vs. neck muscle) can also affect the absorption rate and peak plasma concentrations. nih.gov In vitro models, such as using a dilute gelatin gel, have proven useful for forecasting and visualizing the type of depot that will form in muscle tissue, providing a valuable tool for formulation development. researchgate.netsci-hub.st

Analytical Methodologies for Research and Quantification

Spectrophotometric Techniques for Detection and Mixture Analysis

Spectrophotometry offers a rapid and cost-effective approach for the analysis of Penicillin G Procaine (B135). Derivative spectrophotometry, in particular, enhances the resolution of overlapping spectra, enabling the analysis of the compound in the presence of other substances.

Second derivative spectrophotometry is a powerful technique for resolving multicomponent systems without the need for prior chemical separation. tandfonline.comtandfonline.com This method utilizes the "zero-crossing" principle, where the concentration of one component can be determined at the wavelength where the second derivative spectrum of the interfering component crosses the zero axis. tandfonline.com

This technique has been successfully applied for the simultaneous determination of Penicillin G Procaine in binary mixtures with other penicillin salts, such as Benzathine Penicillin G and Penicillin G. tandfonline.comtandfonline.com For instance, in one method, this compound was quantified at 319.0 nm in the presence of Penicillin G. tandfonline.com The calibration graphs for these methods have demonstrated good linearity over specific concentration ranges. tandfonline.comtandfonline.com The procedure is noted for being simple, rapid, and non-destructive. tandfonline.com A complete statistical analysis of the experimental data is typically performed to validate the method's applicability. tandfonline.comtandfonline.com

| Analyte Mixture | Analyte Determined | Linearity Range | Measurement Wavelength (Zero-Crossing) | Source |

|---|---|---|---|---|

| This compound & Penicillin G | This compound | 2.0 - 100.0 µg/mL | 319.0 nm | tandfonline.com |

| This compound & Benzathine Penicillin G | This compound | Up to 8.80 x 10-5 M | Not Specified | tandfonline.com |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and precise quantification of this compound, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in diverse matrices such as pharmaceutical products, animal tissues, and biological fluids like plasma and urine. chromatographyonline.comnih.govnih.gov These methods typically employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govchromatographyonline.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) or diode array (DA) detector at specific wavelengths, such as 290 nm for the procaine moiety or 215 nm for broader detection. nih.govchromatographyonline.com

Sample preparation is a critical step and can range from simple protein precipitation with acetonitrile to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. nih.govsigmaaldrich.com HPLC methods have been developed for the simultaneous determination of Penicillin G and procaine following the hydrolysis of this compound. nih.govresearchgate.net The sensitivity of these methods is demonstrated by their limits of detection (LOD) and quantification (LOQ), which can be in the low µg/mL to ng/mL range. nih.govsigmaaldrich.com

| Matrix | Column | Detection Wavelength | Limit of Detection (LOD) | Linear Range | Source |

|---|---|---|---|---|---|

| Drug and Serum Media | C8 (150mm x 4.6mm) | 215 nm | 1.5 µg/mL (for Procaine) | 20 - 2000 µg/mL (for Procaine) | nih.gov |

| Beef | Inertsil WC300C4 | 290 nm | Not Specified | Not Specified | chromatographyonline.com |

| Equine Urine and Plasma | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Milk (for Penicillin G) | Ascentis® Express C18 | 280 nm | 0.01 µg/mL | Not Specified (LOQ: 0.03 µg/mL) | sigmaaldrich.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) represents one of the most sensitive and selective methods for the determination of this compound and its related compounds. ufl.eduusda.gov This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by mass spectrometry. It is particularly valuable for analyzing trace levels of residues in complex matrices like food products (e.g., citrus, bovine tissues) and for proteomic analysis of related enzymes. ufl.eduusda.govnih.gov

The method involves ionization of the analyte, typically using electrospray ionization (ESI), followed by mass analysis in a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ufl.edu This high degree of selectivity allows for accurate quantification even in the presence of significant matrix interference. ufl.edu LC-MS/MS methods can achieve very low limits of detection, often at the nanogram per gram (ng/g) or parts-per-billion (ppb) level, making them suitable for regulatory monitoring. ufl.eduusda.gov For example, a method for Penicillin G in citrus fruits reported an LOD of 0.1 ng/g. ufl.edu

Method Validation and Statistical Analysis in Analytical Research

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. nih.gov For methodologies analyzing this compound, validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov Key validation parameters are assessed to demonstrate the method's reliability. ikev.org

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com

Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.netsemanticscholar.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sigmaaldrich.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Statistical analysis, including the calculation of mean, standard deviation, and relative standard deviation (RSD), is integral to evaluating these parameters and confirming the method's validity. nih.govnih.gov

Biological Assays for this compound Activity

While chemical methods quantify the amount of a drug, biological assays, or bioassays, measure its potency or biological activity. ebm-journal.org For an antibiotic like this compound, this involves determining its effectiveness in inhibiting the growth of susceptible microorganisms. drugs.com The fundamental mechanism of action is the bactericidal effect exerted by Penicillin G, which interferes with the synthesis of the bacterial cell wall peptidoglycan. nih.govpatsnap.com

In vitro studies are conducted to assess the sensitivity of various bacterial strains to this compound. ebm-journal.orgnih.gov These assays compare the antimicrobial activity of this compound against that of a standard, such as crystalline sodium penicillin G. ebm-journal.org Research has shown that while effective, some organisms may be slightly more sensitive to the sodium salt of penicillin G than to the procaine salt under identical experimental conditions. ebm-journal.org These assays are critical for confirming that the chemically quantified compound possesses the expected therapeutic activity against target pathogens like Streptococcus pyogenes. ebm-journal.orgdrugs.com

Environmental Fate and Degradation Studies

Occurrence and Persistence in Aquatic Environments

Penicillin G Procaine (B135) and its active component, Penicillin G, are considered emerging contaminants in the aquatic environment. researchgate.netgcu.ac.uk Their presence is primarily attributed to the discharge of insufficiently treated wastewater from manufacturing facilities, hospitals, and municipal sewage systems, as well as runoff from agricultural areas where it is used in livestock. gcu.ac.uk

Monitoring studies have detected Penicillin G in various water bodies, although its concentration can be highly variable. In treated wastewater effluent, concentrations of penicillins have been reported to reach up to 1600 ng/L. gcu.ac.uk A study investigating the fate of Penicillin G from a production facility found concentrations as high as 15,374 µg/L in the raw wastewater. pku.edu.cn After undergoing anaerobic, hydrolysis, and aerobic treatments, the concentration in the final effluent was significantly reduced to 1.68 µg/L. pku.edu.cn

Once in the receiving river, the concentration of Penicillin G was observed to decrease from 0.31 µg/L near the discharge point to below the detection limit (0.03 µg/L) approximately 30 kilometers downstream, indicating environmental degradation. pku.edu.cn Another study detected Penicillin G in a surface water sample at a concentration of 0.032 µg/L (32 ng/L). mdpi.com However, some monitoring programs in Germany did not detect penicillins above concentration levels of 20 ng/L in sewage treatment plant effluents and surface water samples, suggesting that their occurrence and persistence can be lower compared to other classes of antibiotics like macrolides or sulfonamides. bohrium.com The persistence of Penicillin G is limited by its susceptibility to chemical and biological degradation processes, particularly the hydrolysis of its β-lactam ring. pku.edu.cn

Degradation Pathways in Environmental Matrices

The degradation of Penicillin G Procaine in the environment proceeds through several pathways, including chemical breakdown and more technologically advanced oxidation methods designed for wastewater treatment.

The primary chemical degradation pathway for Penicillin G in aqueous environments is the hydrolysis of the β-lactam ring. pku.edu.cn This process can be catalyzed by acidic or basic conditions and leads to the formation of several degradation products. pku.edu.cnresearchgate.net Key hydrolytic products identified in surface water include penicilloic acid, penilloic acid, and isopenillic acid. pku.edu.cn Further degradation can lead to the formation of penicilloaldehyde as an end product. pku.edu.cn

Direct photodegradation of Penicillin G by sunlight is generally considered a slow process. nih.gov However, the process can be significantly enhanced in the presence of photocatalysts, a mechanism that is leveraged in advanced oxidation processes. nih.govnih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com A variety of AOPs have been investigated for their efficacy in treating effluents containing penicillin. Studies have shown that alkaline ozonation and photo-Fenton processes are among the most promising for degrading penicillin formulation effluent. nih.gov

Ozonation has been proven to be an effective method for the degradation of this compound in pharmaceutical effluents. The process involves the direct reaction of ozone with the target molecule and the indirect reaction with highly reactive hydroxyl radicals formed from ozone decomposition. nih.gov The contribution of the free radical pathway is significant and can be enhanced by increasing the pH. nih.gov

Studies on synthetic this compound effluent demonstrated significant removal of Chemical Oxygen Demand (COD). At a pH of 7, ozonation resulted in 37% COD removal after 60 minutes and 82% after 120 minutes. nih.gov Another study found that ozonation led to the nearly complete removal of the parent this compound compound, accompanied by a 40% reduction in COD. iwaponline.com The bimolecular reaction rate constant for the direct reaction between ozone and this compound was found to increase significantly from 152 M⁻¹h⁻¹ at pH 3 to 2404 M⁻¹h⁻¹ at pH 7, highlighting the importance of pH in process efficiency. nih.gov

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| COD Removal | pH 7, 60 min ozonation | 37% | nih.gov |

| COD Removal | pH 7, 120 min ozonation | 82% | nih.gov |

| Parent Pollutant Removal | pH 7, 60 min ozonation | Practically complete | iwaponline.com |

| Associated COD Removal | pH 7, 60 min ozonation | 40% | iwaponline.com |

| Direct Reaction Rate Constant | pH 3 | 152 M⁻¹h⁻¹ | nih.gov |

| Direct Reaction Rate Constant | pH 7 | 2404 M⁻¹h⁻¹ | nih.gov |

Photo-Fenton and Fenton-like processes are other effective AOPs for the treatment of penicillin-containing wastewater. These methods use iron salts (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, with the photo-Fenton process being enhanced by UV light. mdpi.com

Research on this compound effluent demonstrated that the photo-Fenton process achieved a 56% COD removal efficiency, while the Fenton-like process achieved 44% removal. inderscienceonline.com These treatments also resulted in a significant increase in the Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD₅/COD) ratio, indicating an improvement in the biodegradability of the effluent. inderscienceonline.com Specifically, the BOD₅/COD ratio increased from an initial value of 0.10 to 0.45 after the photo-Fenton process and to 0.24 after the Fenton-like process. inderscienceonline.com Another study using a Fenton-like reaction with calcium peroxide as the oxidant source achieved a 38.67% degradation of Penicillin G at optimal conditions (pH 3). tci-thaijo.org

| Process | Parameter | Initial Value | Final Value / Efficiency | Reference |

|---|---|---|---|---|

| Photo-Fenton | COD Removal | - | 56% | inderscienceonline.com |

| Fenton-like | COD Removal | - | 44% | inderscienceonline.com |

| Photo-Fenton | BOD₅/COD Ratio | 0.10 | 0.45 | inderscienceonline.com |

| Fenton-like | BOD₅/COD Ratio | 0.10 | 0.24 | inderscienceonline.com |

| Fenton-like (CaO₂) | Penicillin G Degradation | - | 38.67% | tci-thaijo.org |

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Biodegradability Assessment and Microbial Involvement in Degradation

While many antibiotics are considered recalcitrant to biodegradation, there is evidence that Penicillin G can be degraded by microbial communities. frontiersin.org The biodegradability of untreated this compound effluent in conventional activated sludge systems can be limited, often requiring prolonged acclimation periods for the microbial populations to adapt. iwaponline.com

A significant finding is the isolation of a specific bacterial strain, Paracoccus sp. KDSPL-02, from antibiotic-contaminated sludge that is capable of utilizing Penicillin G as its sole source of carbon and nitrogen. nih.gov In a continuous expanded bed adsorption bioreactor using immobilized cells of this strain, a 100% degradation rate was achieved for initial Penicillin G concentrations below 2.0 g/L over more than 20 repeated cycles. nih.gov

The impact of pre-treatment with AOPs on biodegradability yields mixed results. Pre-treatment with photo-Fenton processes was shown to enhance biodegradability, as evidenced by the increase in the BOD₅/COD ratio, and the treated effluent did not show any inhibitory effect on activated sludge. inderscienceonline.com Conversely, some studies have found that pre-ozonation did not improve the ultimate biodegradability of this compound effluent. iwaponline.com Furthermore, treatment with a combination of hydrogen peroxide and ozone (perozonation) was found to have an inhibitory effect, decreasing the COD removal by acclimated sewage sludge from 79% to 50%, possibly due to the formation of more recalcitrant or toxic byproducts. nih.govresearchgate.net

| Condition / Method | Key Finding | Reference |

|---|---|---|

| Activated Sludge Treatment (Untreated Effluent) | Requires prolonged acclimation periods for significant COD removal. | iwaponline.com |

| Isolated Bacterium (Paracoccus sp. KDSPL-02) | 100% degradation of Penicillin G (at <2.0 g/L) using it as a sole carbon and nitrogen source. | nih.gov |

| Photo-Fenton Pre-treatment | Increased BOD₅/COD ratio from 0.10 to 0.45, enhancing biodegradability. | inderscienceonline.com |

| Ozonation Pre-treatment | Did not improve ultimate biodegradability. | iwaponline.com |

| H₂O₂/O₃ (Perozonation) Pre-treatment | Inhibited subsequent biological treatment, decreasing COD removal from 79% to 50%. | nih.govresearchgate.net |

Non Clinical and Industrial Applications

Application as a Selective Antimicrobial in Fermentation Processes

Penicillin G procaine (B135) serves as a selective antimicrobial agent in various industrial fermentation processes, most notably in the production of alcohol. google.com Its primary function is to inhibit the growth of undesirable contaminant bacteria without negatively affecting the desired microorganisms, such as yeast, which are responsible for the fermentation process. google.com The compound's effectiveness against lactic acid bacteria makes it particularly valuable in large-scale industrial alcohol production, where contamination can significantly impact yield and product quality. google.com

The bactericidal effect of Penicillin G procaine stems from its ability to inhibit the synthesis of the bacterial cell wall. google.com In industrial settings, such as ethanol (B145695) production, it is added to the fermentation mixture in very large volumes, ranging from 10,000 to 1,000,000 gallons. google.com The process is typically optimized to maintain a temperature between 30-38°C and a pH of approximately 4.5 to 6.5. google.com The use of this compound is recognized as a novel method for controlling bacterial growth over extended periods at low concentrations. google.com

This compound is highly effective against gram-positive bacteria, including common industrial contaminants like Lactobacillus species. google.com Research has demonstrated its ability to control industry-isolated strains of contaminant bacteria at very low minimum inhibitory concentrations (MIC). google.com Specifically, it can control the growth of Lactobacillus fermentum at an MIC of 0.1 parts per million (ppm) and Lactobacillus brevis at 1.0 ppm in the fermentation mixture. google.com This selective action prevents the proliferation of these lactic acid bacteria, which can compete with yeast for nutrients and produce undesirable byproducts, thereby ensuring a more efficient and pure alcohol fermentation process. google.com

Studies have compared the efficacy of this compound with other antimicrobial agents used in industrial fermentation, such as Virginiamycin. In controlling the industry-standard contaminant Lactobacillus fermentum, this compound demonstrates superior effectiveness at lower concentrations. google.com It was found to be effective starting at 0.1 ppm, whereas Virginiamycin showed no effectiveness against the same bacterium even at a concentration of 0.5 ppm. google.com Only at higher concentrations above 1 ppm did Virginiamycin show comparable effectiveness to this compound against this gram-positive bacterium. google.com

Below is a data table illustrating the comparative bacterial growth inhibition of this compound and Virginiamycin against Lactobacillus fermentum.

| Concentration (ppm) | This compound | Virginiamycin | ||

|---|---|---|---|---|

| 24 Hour Reading | 48 Hour Reading | 24 Hour Reading | 48 Hour Reading | |

| 0.0 | 1 | 1 | 1 | 1 |

| 0.1 | - | - | 1 | 1 |

| 0.5 | - | - | 1 | 1 |

| 1.0 | - | - | - | - |

| 5.0 | - | - | - | - |

Research into its Role in Veterinary Pharmacology (excluding clinical efficacy)

In veterinary pharmacology, research on this compound focuses on its pharmacokinetic and pharmacodynamic properties. The compound is an equimolecular mixture of procaine and benzylpenicillin (penicillin G). europa.eu The inclusion of procaine, a local anesthetic, serves a key pharmacological purpose: it reduces the solubility of penicillin G, thereby slowing its absorption from the injection site and prolonging its therapeutic effect. europa.eu This formulation creates a repository effect, allowing for less frequent administration compared to more soluble penicillin salts like potassium or sodium penicillin G. europa.eumsdvetmanual.com

Pharmacokinetic studies in various animal species are a central part of this research. After parenteral administration, most penicillin forms are absorbed rapidly, but the sparingly soluble nature of this compound results in delayed absorption. msdvetmanual.com This leads to sustained plasma and tissue drug concentrations over a longer period, though the peak concentrations may be lower than those achieved with more soluble forms. msdvetmanual.com For instance, in horses, the median elimination half-life of penicillin G after administering this compound was 24.7 hours, significantly longer than the 12.9 hours observed after administering penicillin G potassium. nih.gov

Research also investigates the distribution of the drug within the body. After absorption, penicillins are widely distributed in body fluids and tissues, generally reflecting extracellular compartmentalization. msdvetmanual.com The highest concentrations are typically found in the kidneys, with lesser amounts in the liver, skin, and intestines. drugs.com The majority of a parenterally administered penicillin dose is eliminated through the urine. msdvetmanual.com

The mechanism of action is another area of pharmacological research. Penicillin G functions by inhibiting the synthesis of the bacterial cell wall. youtube.compatsnap.com It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential for the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell. youtube.compatsnap.com This disruption leads to cell lysis and death in susceptible bacteria. youtube.compatsnap.com The procaine component itself has a separate mechanism of action as a local anesthetic, preventing the generation and conduction of nerve impulses by blocking sodium ion channels. europa.eu

Q & A

Q. How can FINER criteria improve experimental design for novel this compound applications?

- Framework Application :

- Feasibility : Prioritize in vitro AST (CLSI M07-A10) before in vivo trials.

- Novelty : Investigate synergies with β-lactamase inhibitors (e.g., sulbactam) against resistant Enterobacteriaceae.

- Ethics : Exclude procaine-sensitive models (e.g., intradermal testing in guinea pigs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|